3',4'-Dihydroxy-5,6,7-trimethoxyflavone
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Overview
Description
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound’s molecular formula is C18H16O7, and it has a molecular weight of 344.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone typically involves the use of flavone derivatives as starting materials. One common method includes the methylation of hydroxyl groups on the flavone structure using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification using techniques like column chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the characterization of plant extracts.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its anti-inflammatory, antioxidant, and anticancer properties, exploring its potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydroxy-5,6,7-trimethoxyflavone involves multiple molecular targets and pathways:
Anticancer: It induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: The compound inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
3’,4’-Dihydroxy-5,6,7-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone. Similar compounds include:
Eupatorin (3’,5-Dihydroxy-4’,6,7-trimethoxyflavone): Known for its antiproliferative and anti-inflammatory activities.
Cirsilineol (5,4’-Dihydroxy-6,7,3’-trimethoxyflavone): Exhibits antioxidant and anti-inflammatory properties.
Eupatilin (5,7-Dihydroxy-3’,4’,6-trimethoxyflavone): Has anticancer, antioxidant, and neuroprotective effects.
These compounds share similar biological activities but differ in their specific molecular structures and substitution patterns, which can influence their potency and selectivity in various applications.
Properties
CAS No. |
51145-79-0 |
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Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-15-8-14-16(18(24-3)17(15)23-2)12(21)7-13(25-14)9-4-5-10(19)11(20)6-9/h4-8,19-20H,1-3H3 |
InChI Key |
UJEJKGCTUWVBRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)OC)OC |
Origin of Product |
United States |
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